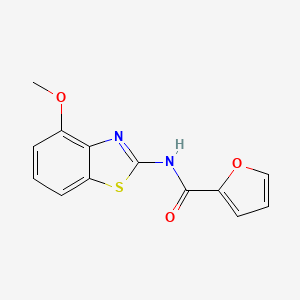

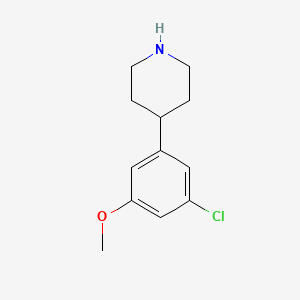

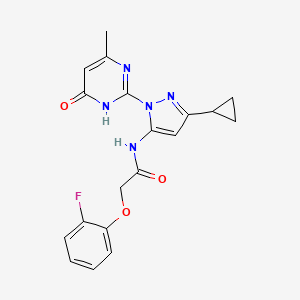

N-(4-甲氧基-1,3-苯并噻唑-2-基)呋喃-2-甲酰胺

描述

“N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . New structural hybrids of benzofuroxan and benzothiazole derivatives have also been synthesized by nucleophilic aromatic substitution .Molecular Structure Analysis

Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Benzothiazole derivatives exhibit remarkable and prevalent biological and pharmacological activities against different types of tumours and cancer cell lines . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure and substituents . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用

合成和反应

N-(4-甲氧基-1,3-苯并噻唑-2-基)呋喃-2-甲酰胺及其衍生物主要用于合成化学的各种应用。该化合物已参与合成过程,表现出适合形成复杂分子结构的反应性。例如,Aleksandrov等人通过将N-(1-萘基)呋喃-2-甲酰胺与过量的P2S5处理,然后氧化形成各种亲电取代反应,如硝化、溴化、甲酰化和酰化(Aleksandrov et al., 2017),合成了2-(呋喃-2-基)苯并[e][1,3]苯并噻唑。同一作者在另一项研究中报告了类似的过程和应用(Aleksandrov et al., 2021)。

抗癌和抗血管生成活性

该化合物及其衍生物在药物化学领域,特别是在抗癌和抗血管生成研究中显示出潜力。例如,Romagnoli等人设计了一系列化合物,其特征是3-(3',4',5'-三甲氧基苯胺基)苯并[b]呋喃骨架的苯环部分上结合了2-甲氧基/乙氧羰基基团,这些化合物显示出显著的抗增殖活性、抑制微管聚合、诱导凋亡以及强大的体内外血管破坏性能(Romagnoli et al., 2015)。

抗菌和抗真菌活性

该化合物的衍生物也已被研究其抗菌和抗真菌性能。Patel等人合成了新颖的杂环化合物,并对其抗菌和抗真菌活性进行了表征,显示出对研究菌株的活性各异且适中(Patel et al., 2011)。类似地,另一项研究合成了N-(苯并[d]噻唑-2-基)-2-(3-(呋喃-2-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯甲酰胺衍生物,并评估了它们的抗菌和抗真菌活性,显示出有希望的结果(Patel et al., 2015)。

抗氧化和药理潜力

Cindrić等人合成了一系列苯并咪唑/苯并噻唑-2-甲酰胺,并对它们的抗增殖活性和抗氧化能力进行了评估。研究发现了具有显著抗增殖和抗氧化活性的化合物,表明它们在药理学和医学应用中具有潜力(Cindrić等人,2019)。

光物理性质和应用

一些研究专注于了解N-(4-甲氧基-1,3-苯并噻唑-2-基)呋喃-2-甲酰胺衍生物的光物理性质和应用。例如,Oda等人利用某些呋喃衍生物作为光诱导苯环化的构建块,证明了N-(4-甲氧基-1,3-苯并噻唑-2-基)呋喃-2-甲酰胺衍生物可以用于涉及光化学反应的复杂合成途径(Oda et al., 1997)。

未来方向

Benzothiazole derivatives have shown promise in various fields, particularly in drug discovery and development due to their broad spectrum of biological activities . Future research may focus on further exploring their potential uses, improving their synthesis methods, and gaining a deeper understanding of their mechanisms of action.

属性

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-17-8-4-2-6-10-11(8)14-13(19-10)15-12(16)9-5-3-7-18-9/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBCLMXRCCYVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)

![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)